4-[(3,5-dichloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
IUPAC Name |
4-[(3,5-dichlorophenyl)iminomethyl]-5-methyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O/c1-6-10(11(17)16-15-6)5-14-9-3-7(12)2-8(13)4-9/h2-5H,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXFMGBRFZNECX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C=NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dichloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 3,5-dichloroaniline with methylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazolone ring.
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature, pressure, and pH. The use of catalysts such as sulfuric acid or hydrochloric acid can enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms on the 3,5-dichloroaniline moiety undergo nucleophilic aromatic substitution (NAS) under controlled conditions. This reactivity is enhanced by the electron-withdrawing effect of the chlorine groups, which activate the aromatic ring toward electrophilic attack .
Example Reaction:
Reaction with sodium methoxide in methanol at 60°C substitutes chlorine with methoxy groups, yielding 3,5-dimethoxyaniline derivatives.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaOCH₃/CH₃OH | 60°C, 4 hr | Methoxy-substituted analog | 72% |
Condensation Reactions
The methylene group adjacent to the pyrazolone ring participates in Knoevenagel-Michael cascade reactions with aldehydes, forming bis-pyrazolones. This reaction is catalyzed by cellulose sulfuric acid in water-ethanol (1:1) at reflux, achieving yields up to 97% .
Mechanistic Pathway:
-
Knoevenagel Step: Aldehyde condenses with the active methylene group.
-
Michael Addition: A second pyrazolone unit attacks the formed α,β-unsaturated intermediate .
Tautomerism and Schiff Base Formation
The compound exists in keto-amine tautomeric equilibrium, enabling Schiff base formation with primary amines. Single-crystal X-ray studies confirm the keto-amine form dominates in solid state .
Example:
Reaction with 4-phenyl-thiazol-2-ylamine in methanol under reflux produces a stable Schiff base via imine linkage (C=N) .
| Amine | Conditions | Product | Yield |
|---|---|---|---|
| 4-phenyl-thiazol-2-ylamine | MeOH, reflux, 3 hr | Schiff base with thiazole moiety | 77% |
Electrophilic Aromatic Substitution (EAS)
The electron-deficient dichloroaniline ring undergoes nitration and sulfonation at para positions relative to chlorine substituents.
Nitration Example:
Using HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the para position.
Comparative Reaction Methodologies
Key synthetic approaches for functionalizing pyrazolone derivatives:
| Method | Catalyst | Solvent | Time | Yield | Ref. |
|---|---|---|---|---|---|
| Knoevenagel-Michael | Cellulose sulfuric acid | H₂O-EtOH (1:1) | 1–2 hr | 74–97% | |
| Schiff base formation | None | Methanol | 3 hr | 77% | |
| Nucleophilic substitution | Piperidine | Ethanol | 6 hr | 68% |
Mechanistic Insights
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Electron-Withdrawing Effects: Chlorine atoms increase electrophilicity at the methylene carbon, facilitating nucleophilic attacks .
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Tautomeric Influence: The keto-amine tautomer stabilizes intermediates during condensation reactions, enhancing reaction efficiency .
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Steric Effects: The 3,5-dichloro substitution pattern directs electrophiles to the para position due to steric hindrance.
Functionalization for Biological Activity
Derivatives of this compound show promise as anti-inflammatory agents, attributed to their ability to inhibit cyclooxygenase (COX) enzymes via hydrophobic interactions with the active site.
Scientific Research Applications
Medicinal Chemistry
4-[(3,5-Dichloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential as an anti-inflammatory and analgesic agent. Its structure allows it to interact with various biological targets, potentially modulating pathways involved in pain and inflammation.
Case Study: Anti-inflammatory Activity
A study demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The structure-activity relationship (SAR) analysis indicated that modifications on the aniline moiety could enhance selectivity towards COX-2, suggesting potential for developing selective anti-inflammatory drugs .
Agricultural Applications
The compound has also been investigated for its herbicidal properties. Its ability to inhibit specific enzymes involved in plant growth pathways makes it a candidate for developing new herbicides.
Case Study: Herbicidal Efficacy
Research showed that formulations containing this compound effectively reduced weed growth in various crops without harming the plants themselves. Field trials indicated a significant reduction in weed biomass, supporting its use as a selective herbicide .
Materials Science
In materials science, this pyrazolone derivative has been explored for its potential as a precursor for synthesizing novel polymers and composites. Its unique chemical properties allow it to be incorporated into polymer matrices to enhance thermal stability and mechanical strength.
Case Study: Polymer Development
A recent study focused on incorporating this compound into epoxy resins, resulting in materials with improved thermal resistance and mechanical properties. The modified resins showed greater durability under high-temperature conditions compared to traditional formulations .
Comparative Data Table
Mechanism of Action
The mechanism by which 4-[(3,5-dichloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves the inhibition of certain enzymes and pathways. It may interact with molecular targets such as cyclooxygenase (COX) enzymes , which are involved in the production of inflammatory mediators.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 4-substituted-2,4-dihydro-3H-pyrazol-3-ones. Key structural analogs include:
Physicochemical Properties
- Thermal Stability: Melting points of related compounds (e.g., 216°C for 4-(3-aminopropyl)-2,4-dihydro-3H-pyrazol-3-one ) suggest that halogenated derivatives like the target compound likely exhibit high thermal stability due to increased intermolecular interactions.
Biological Activity
The compound 4-[(3,5-dichloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one , with the CAS number 338975-43-2 , is a pyrazole derivative that has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H9Cl2N3O
- Molecular Weight : 270.11 g/mol
- Structure : The compound features a pyrazole ring substituted with a dichloroaniline group and a methyl group, which may influence its biological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives demonstrated that certain modifications enhance their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| 4-Dichloroanilino derivative | S. aureus | 20 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through in vitro studies. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests a possible therapeutic application in inflammatory diseases.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
- Receptor Modulation : It has been suggested that this compound can modulate receptors involved in neurotransmission, potentially impacting conditions like depression or anxiety .
Case Study 1: Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazole and assessed their antimicrobial efficacy. The lead compound demonstrated potent activity against multi-drug resistant strains of bacteria, showcasing its potential as a new antimicrobial agent .
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of pyrazole derivatives in a murine model of arthritis. The results indicated that treatment with the compound led to a significant reduction in joint swelling and pain scores compared to control groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(3,5-dichloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via condensation of 3,5-dichloroaniline derivatives with pyrazolone precursors (e.g., 5-methyl-2,4-dihydro-3H-pyrazol-3-one) under acidic or basic conditions. Key variables include solvent choice (ethanol or DMF), temperature (reflux at 80–100°C), and catalysts (e.g., acetic acid for cyclization).
- Data Contradictions : reports a 12-hour reflux for similar pyrazolones, while suggests shorter reaction times (2 hours) for analogous structures. Optimization via TLC or HPLC monitoring is critical to balance reaction efficiency and byproduct formation .
Q. How can structural characterization be systematically performed for this compound?
- Techniques : Use a combination of -/-NMR to confirm the imine (-CH=N-) and pyrazolone carbonyl (C=O) groups. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) resolves stereochemistry (e.g., Z/E configuration of the methylene group) .
- Example : For related pyrazolones, used X-ray diffraction to confirm the Z-configuration of the enamine moiety, critical for bioactivity.
Q. What preliminary assays are recommended to assess its biological potential?
- Approach : Screen for antimicrobial activity (e.g., against E. coli or S. aureus), anti-inflammatory properties (COX-2 inhibition), or cytotoxicity (MTT assay on cancer cell lines). Structural analogs in and showed activity dependent on the dichloroanilino group’s electronic effects .
Advanced Research Questions
Q. How do electronic and steric effects of the 3,5-dichloroanilino group influence reactivity and target binding?
- Computational Analysis : Perform DFT calculations to map electron density distribution (e.g., HOMO/LUMO orbitals) and molecular docking to predict interactions with enzymes like kinases or cytochrome P450. highlights the role of chlorine atoms in enhancing hydrophobic interactions .
- Experimental Validation : Compare binding affinities of derivatives with mono- vs. di-chloro substitutions using SPR or ITC .
Q. What strategies resolve contradictions in reported solubility and stability data for pyrazolone derivatives?
- Systematic Study : Use Hansen solubility parameters to test solvents (e.g., DMSO, ethanol) and assess stability via accelerated degradation studies (40°C/75% RH). notes solubility challenges in non-polar solvents for chlorinated pyrazolones .
- Case Study : and report conflicting solubilities for structurally similar compounds, suggesting solvent purity and crystallization methods (e.g., DMF/EtOH recrystallization) as variables .
Q. How can reaction byproducts be minimized during scale-up synthesis?
- Process Optimization : Implement flow chemistry for controlled mixing and temperature gradients. recommends using catalytic bases (e.g., triethylamine) to suppress side reactions like oxidation of the methylene group .
Methodological Notes
- Contradiction Management : When literature reports conflicting bioactivity data (e.g., vs. 16), validate via orthogonal assays (e.g., Western blotting alongside enzymatic assays).
- Advanced Characterization : Use in silico tools (e.g., SwissADME) to predict ADMET properties, reducing reliance on costly in vivo trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
